3-(4-Ethylphenyl)-6-hydrazinylpyridazine chemical structure and properties
3-(4-Ethylphenyl)-6-hydrazinylpyridazine chemical structure and properties
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(4-Ethylphenyl)-6-hydrazinylpyridazine
Executive Summary
The pyridazine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the novel compound 3-(4-Ethylphenyl)-6-hydrazinylpyridazine, a molecule of significant interest due to its structural analogy to known pharmacologically active agents. While this specific derivative is not extensively described in current literature, this document serves as a comprehensive technical guide for its synthesis, characterization, and prospective applications. We present a robust and reasoned synthetic pathway, a detailed protocol for analytical validation, a predictive analysis of its physicochemical properties, and a discussion of its potential therapeutic value, grounded in the established pharmacology of the hydrazinopyridazine class. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities within this promising family of compounds.
Introduction: The Hydrazinylpyridazine Scaffold in Drug Discovery
The pyridazine ring, a six-membered diazine heterocycle, is a privileged structure in pharmaceutical development.[2] Its derivatives are known to exhibit a wide array of biological functions, acting as antibacterial, anti-diabetic, anti-hypertensive, and analgesic agents.[2] The introduction of a hydrazinyl (-NHNH₂) group at the 6-position, as seen in the parent 3-hydrazinopyridazine structure, often imparts potent bioactivity. Several compounds in this class have been investigated as peripheral vasodilators, offering potential improvements in potency and safety profiles compared to the well-known drug hydralazine.[1]
The target of this guide, 3-(4-Ethylphenyl)-6-hydrazinylpyridazine, combines this active hydrazinylpyridazine core with a 4-ethylphenyl substituent. This lipophilic group is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing membrane permeability, altering metabolic stability, and influencing binding affinity with biological targets. This strategic modification warrants a thorough investigation into its synthesis and potential as a novel therapeutic agent.
Proposed Synthesis and Mechanistic Considerations
The most direct and logical synthetic route to 3-(4-Ethylphenyl)-6-hydrazinylpyridazine involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridazine ring with hydrazine. The commercially available precursor, 3-Chloro-6-(4-ethylphenyl)pyridazine, serves as the ideal starting material for this transformation.[3]
Synthetic Workflow
The proposed synthesis is a one-step conversion of the chlorinated precursor to the final hydrazinyl product.
Caption: Proposed synthetic workflow for 3-(4-Ethylphenyl)-6-hydrazinylpyridazine.
Experimental Protocol: Nucleophilic Substitution
This protocol is designed as a self-validating system, with in-process controls to ensure reaction completion and product purity.
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Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-6-(4-ethylphenyl)pyridazine (1.0 eq, e.g., 2.19 g, 10 mmol).
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Reagent Addition: Add ethanol (40 mL) as the solvent, followed by the slow addition of hydrazine hydrate (10.0 eq, e.g., 5.0 mL, 100 mmol).
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Expertise & Causality: An excess of hydrazine hydrate is crucial. It acts as both the nucleophile and the solvent medium, driving the reaction equilibrium towards the product. This is particularly important as the introduction of an electron-donating aryl group can reduce the reactivity of the chloro-leaving group on the pyridazine ring.[1]
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Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 24 hours.
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In-Process Control (IPC): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into 200 mL of cold deionized water. A precipitate is expected to form.[4]
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Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water (3 x 20 mL). Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a solid.
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Drying: Dry the purified solid under vacuum at 40 °C for 12 hours.
Physicochemical and Predicted Spectroscopic Profile
While experimental data for the title compound is unavailable, its key properties can be reliably predicted based on its chemical structure and data from close analogs.
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₁₄N₄ | Structural Analysis |
| Molecular Weight | 214.27 g/mol | Calculated from Formula |
| CAS Number | Not Assigned | Novel Compound |
| Appearance | Expected to be an off-white to yellow solid | Analogy to similar pyridazines[5] |
| SMILES | CCC1=CC=C(C=C1)C2=CC=C(NN)N=N2 | Structural Representation |
| LogP | ~2.9 - 3.2 | Estimated based on analogs |
| Topological Polar Surface Area (TPSA) | 77.8 Ų | Calculated |
| Hydrogen Bond Donors | 2 | -NHNH₂ group |
| Hydrogen Bond Acceptors | 3 | Pyridazine Nitrogens, Hydrazine Nitrogen |
Anticipated Spectroscopic Signatures
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¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons for the pyridazine and ethylphenyl rings (likely in the δ 7.0-8.5 ppm range), a quartet and a triplet for the ethyl group (-CH₂- and -CH₃), and broad singlets for the hydrazine protons (-NH and -NH₂), which may be exchangeable with D₂O.
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IR (KBr, cm⁻¹): Key vibrational bands are expected for N-H stretching (around 3200-3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2960 cm⁻¹), and C=N/C=C ring stretching (1500-1600 cm⁻¹).
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Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecule [M+H]⁺ at m/z 215.13.
Analytical Validation and Quality Control
Confirming the identity and purity of the newly synthesized compound is paramount. The following workflow provides a comprehensive approach to analytical validation.
Caption: A comprehensive workflow for the analytical validation of the final product.
Potential Biological Activities and Therapeutic Applications
The hydrazinylpyridazine moiety is a well-established pharmacophore.[1] Its derivatives, along with the broader class of hydrazones, are known to possess a wide range of biological activities, making 3-(4-Ethylphenyl)-6-hydrazinylpyridazine a compelling candidate for screening in several therapeutic areas.[6][7]
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Cardiovascular Disease: Many 3-hydrazinopyridazine derivatives are potent peripheral vasodilators.[1] The mechanism often involves the relaxation of arterial smooth muscle. It is hypothesized that the title compound could exhibit similar antihypertensive properties, making it a candidate for treating hypertension.
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Anti-inflammatory Activity: Hydrazone derivatives are frequently reported to have significant anti-inflammatory and analgesic effects.[6] The compound could be evaluated in assays for cyclooxygenase (COX) inhibition or cytokine release modulation.
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Antimicrobial and Antifungal Activity: The combination of a nitrogen-rich heterocycle and a hydrazone functional group has been shown to be effective against various bacterial and fungal strains.
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Anticancer Activity: Pyridazine derivatives have been investigated as antitumor agents.[2] The compound could be screened against various cancer cell lines to assess its antiproliferative potential.
Hypothetical Mechanism of Action: Vasodilation
Based on related compounds, a plausible mechanism for vasodilation involves the modulation of signaling pathways within vascular endothelial and smooth muscle cells.
Caption: Hypothetical mechanism of action for vasodilation.
Conclusion
3-(4-Ethylphenyl)-6-hydrazinylpyridazine represents a novel and promising chemical entity that is currently underexplored. This guide provides a comprehensive framework for its synthesis from a readily available precursor, outlining a detailed and robust experimental protocol. Furthermore, we have established a clear workflow for its analytical validation and predicted its key physicochemical properties. Based on extensive literature on analogous compounds, this molecule holds significant potential for applications in cardiovascular, anti-inflammatory, and antimicrobial drug discovery. The methodologies and prospective analyses detailed herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this intriguing compound.
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